molecular formula C18H15Cl3N4S B4628835 N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4628835
M. Wt: 425.8 g/mol
InChI Key: BHRODNIMPLTIKR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based thioureas and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Bioactivity

Pyrazole acyl thiourea derivatives, including the molecule , have been synthesized through a series of reactions starting from monomethylhydrazine and ethyl acetoacetate. These compounds have been characterized using various spectroscopic techniques and tested for their antifungal and antiviral activities. Some of the synthesized compounds demonstrated good antifungal activities against a range of fungi and showed potential as anti-TMV agents, indicating their importance in agricultural applications and potential therapeutic uses (Wu et al., 2012).

Anticancer Activities

New pyrazole thiourea chimeric derivatives have been designed, synthesized, and their structures confirmed through NMR and IR spectra. These compounds were studied for their apoptotic effects on human cancer cells, with some showing significant apoptosis-inducing effects. This research suggests the potential of these compounds as anticancer agents, highlighting their importance in the development of new therapeutic strategies (Nițulescu et al., 2015).

Catalytic Applications

The molecule has been studied within the context of asymmetric hydrogenation of α,β-unsaturated N-acylpyrazoles, achieving high yields and excellent enantioselectivities. This application is crucial in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds, which are of great importance in pharmaceuticals (Li et al., 2016).

Antimicrobial and Herbicidal Activities

Compounds incorporating the thiourea moiety have been synthesized and evaluated for their antimicrobial activities. The studies indicate that these compounds possess moderate to excellent activity against various strains, underscoring their potential in addressing antibiotic resistance and in agricultural applications to protect crops from fungal and bacterial diseases (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4S/c1-11-2-4-13(19)9-16(11)22-18(26)23-17-6-7-25(24-17)10-12-3-5-14(20)15(21)8-12/h2-9H,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRODNIMPLTIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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